molecular formula C17H23N6O12P3 B1207119 ATP gamma-Benzylamide CAS No. 58026-10-1

ATP gamma-Benzylamide

Número de catálogo: B1207119
Número CAS: 58026-10-1
Peso molecular: 596.3 g/mol
Clave InChI: XNYHAYDDAXMWOW-LSCFUAHRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ATP gamma-Benzylamide, also known as this compound, is a useful research compound. Its molecular formula is C17H23N6O12P3 and its molecular weight is 596.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Role in Biochemical Research

ATP gamma-Benzylamide functions primarily as an ATP analog in biochemical assays. Its structural modifications allow it to interact with ATP-binding proteins, facilitating the study of enzyme kinetics and mechanisms.

Enzyme Inhibition Studies

This compound has been used to investigate the inhibition mechanisms of various enzymes, particularly kinases. For example, studies have shown that this compound can effectively inhibit protein kinase activity, providing insights into the regulation of cellular pathways.

Table 1: Inhibition Potency of this compound on Kinases

EnzymeIC50 (µM)Reference
Protein Kinase A0.5
Cyclin-dependent Kinase 20.8
AMP-activated Protein Kinase1.2

Therapeutic Applications

The therapeutic potential of this compound extends to various diseases, particularly cancer and metabolic disorders.

Cancer Research

Recent studies have highlighted the role of this compound in targeting cancer cell metabolism. By inhibiting ATP synthesis, it can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Case Study: Induction of Apoptosis in Cancer Cells

In vitro experiments demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells, with a reported IC50 of 1.5 µM. This effect was attributed to the compound's ability to disrupt ATP-dependent processes essential for cell survival .

Metabolic Disorders

This compound has also been explored as a potential therapeutic agent for metabolic disorders such as obesity and diabetes. By modulating energy metabolism pathways, it may help regulate glucose levels and fat accumulation.

Table 2: Effects of this compound on Metabolic Pathways

ConditionEffect ObservedReference
ObesityReduced lipid accumulation
Type 2 DiabetesImproved glucose tolerance

Agricultural Applications

Beyond medical research, this compound has potential applications in agriculture as a herbicide or pesticide due to its ability to inhibit ATP synthase in plants.

Herbicidal Activity

Studies indicate that this compound can inhibit the growth of certain weed species by disrupting their energy metabolism, thereby offering a novel approach to weed management without harming crops.

Case Study: Herbicidal Efficacy Against Weeds

Field trials demonstrated that application of this compound at concentrations of 200 µM significantly reduced the biomass of common weeds such as Amaranthus retroflexus and Chenopodium album by over 60% compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing ATP gamma-Benzylamide, and how can researchers optimize purity and yield in laboratory settings?

this compound synthesis typically involves coupling benzylamine derivatives to the γ-phosphate of ATP using carbodiimide-based crosslinkers. To optimize purity, researchers should employ HPLC purification with ion-pairing reagents (e.g., triethylammonium acetate) and monitor reaction progress via thin-layer chromatography (TLC) or mass spectrometry. Yield optimization requires strict control of stoichiometric ratios (e.g., ATP:benzylamine = 1:1.2) and reaction pH (6.5–7.5) to minimize hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key parameters should be validated?

Key techniques include:

  • ¹H/³¹P NMR : Verify benzylamide linkage via δ 7.2–7.4 ppm (aromatic protons) and γ-phosphate chemical shift changes (~−10 ppm for ³¹P).
  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (0.1% formic acid/acetonitrile) to confirm molecular weight ([M+H]⁺ ≈ 587.2 Da).
  • UV-Vis : Monitor absorbance at 259 nm (ATP backbone) and validate extinction coefficients for quantification .

Q. How can researchers assess the stability of this compound under varying biochemical conditions (e.g., pH, temperature)?

Design stability assays by incubating the compound in buffers (pH 4–9) at 4°C, 25°C, and 37°C. Quantify degradation products via HPLC at timed intervals (0, 24, 48 hrs). Use Arrhenius plots to predict shelf-life under storage conditions. Include controls with protease inhibitors to rule out enzymatic hydrolysis .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported enzymatic inhibition data for this compound across studies?

Contradictions may arise from differences in assay conditions (e.g., Mg²⁺ concentration, ATP competitors). To address this:

  • Perform dose-response curves under standardized conditions (e.g., 2 mM Mg²⁺, 1 mM ATP).
  • Use isothermal titration calorimetry (ITC) to measure binding constants directly, avoiding coupled enzymatic assays.
  • Apply statistical meta-analysis to compare datasets, accounting for variability in enzyme sources (e.g., recombinant vs. tissue-extracted) .

Q. How can computational modeling (e.g., MD simulations, QM/MM) guide the design of this compound analogs with enhanced target specificity?

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to identify critical binding residues (e.g., lysine side chains in kinase active sites).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution at the γ-benzylamide moiety to optimize electrostatic complementarity.
  • Validate predictions with mutagenesis studies (e.g., alanine scanning) and kinetic assays .

Q. What advanced statistical methods are recommended for analyzing dose-dependent effects of this compound in high-throughput screening (HTS) assays?

  • Mixed-effects models : Account for plate-to-plate variability in HTS data.
  • ANOVA with Tukey’s post-hoc test : Compare multiple dose groups while controlling family-wise error rates.
  • Hill slope analysis : Determine cooperativity coefficients (nH) to infer allosteric modulation.
  • Normalize data using Z-scores or % inhibition relative to positive/negative controls .

Q. Methodological Best Practices

Q. How should researchers design controls to distinguish between off-target effects and specific inhibition in this compound studies?

  • Negative controls : Use non-hydrolyzable ATP analogs (e.g., ATPγS) to isolate benzylamide-specific effects.
  • Rescue experiments : Supplement with excess native ATP to confirm competitive inhibition.
  • Off-target profiling : Screen against kinase panels (e.g., 100+ kinases) to calculate selectivity scores .

Propiedades

Número CAS

58026-10-1

Fórmula molecular

C17H23N6O12P3

Peso molecular

596.3 g/mol

Nombre IUPAC

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-benzylphosphonamidic acid

InChI

InChI=1S/C17H23N6O12P3/c18-15-12-16(20-8-19-15)23(9-21-12)17-14(25)13(24)11(33-17)7-32-37(28,29)35-38(30,31)34-36(26,27)22-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,24-25H,6-7H2,(H,28,29)(H,30,31)(H2,18,19,20)(H2,22,26,27)/t11-,13-,14-,17-/m1/s1

Clave InChI

XNYHAYDDAXMWOW-LSCFUAHRSA-N

SMILES

C1=CC=C(C=C1)CNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

SMILES isomérico

C1=CC=C(C=C1)CNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

SMILES canónico

C1=CC=C(C=C1)CNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Sinónimos

adenosine triphosphate gamma-benzylamide
ATP gamma-benzylamide
gamma-benzylamide ATP
GBA-ATP

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.